Thrombin inhibitor 5
Description
Methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate (CAS: 328108-09-4) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-fluorobenzoylamino group at position 3 and a methyl ester at position 3. Its structure combines electron-withdrawing (fluorine) and hydrogen-bonding (amide) moieties, which may influence its reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O3/c1-19-10(18)8-13-11(16-15-8)14-9(17)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAQTWKBNHAHHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NN1)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330219 | |
| Record name | methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24826986 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
328108-09-4 | |
| Record name | methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure adapted from fluorinated triazine synthesis, methyl 5-amino-1H-1,2,4-triazole-3-carboxylate (1 mmol) is dissolved in dry DMF under nitrogen. 4-Fluorobenzoyl chloride (1.2 mmol) is added dropwise at 0°C, followed by triethylamine (2 mmol) to scavenge HCl. The mixture is stirred at room temperature for 12–24 hours, with progress monitored via TLC (ethyl acetate/hexane, 1:1). Post-reaction, the mixture is diluted with ice water, precipitating the crude product, which is filtered and recrystallized from ethanol.
Key Variables:
Alternative Pathways: Microwave-Assisted Synthesis
Microwave irradiation, as demonstrated in triazole propanamide synthesis, offers a rapid alternative. Combining the intermediate (1 mmol), 4-fluorobenzoyl chloride (1.1 mmol), and K₂CO₃ (2 mmol) in DMF under microwave irradiation (100°C, 300 W, 20 minutes) yields the product in 85–90% purity after column chromatography (SiO₂, ethyl acetate/hexane gradient). This method reduces reaction time from hours to minutes but requires specialized equipment.
Analytical Characterization and Validation
Successful synthesis is confirmed through spectroscopic and chromatographic methods:
Spectroscopic Data
Purity and Yield
-
Yield: Conventional methods achieve 70–75% yield, while microwave-assisted routes reach 85–90%.
-
HPLC Purity: >98% (C-18 column, acetonitrile/water gradient).
Comparative Analysis of Methodologies
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12–24 hours | 20 minutes |
| Yield | 70–75% | 85–90% |
| Energy Efficiency | Moderate | High |
| Equipment Requirements | Standard glassware | Microwave reactor |
The microwave method outperforms conventional approaches in efficiency but necessitates access to specialized instrumentation.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
WAY-358871 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: The fluorobenzoyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticoagulant Activity
WAY-358871 has been identified as a thrombin inhibitor. Thrombin is a key enzyme in the coagulation cascade, and its inhibition can lead to therapeutic benefits in conditions such as thrombosis and atrial fibrillation. Studies have shown that this compound exhibits potent anticoagulant properties, making it a candidate for further development in anticoagulant therapies .
Antiviral Properties
The triazole moiety is known for its role in the synthesis of antiviral agents. Methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate can serve as a precursor for nucleoside analogs that exhibit antiviral activity. For instance, derivatives of triazole compounds have been used in the synthesis of antiviral drugs like Ribavirin .
Cancer Research
Research indicates that compounds containing triazole rings can also exhibit anticancer properties. The ability of methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate to interact with specific biological targets may provide avenues for developing new cancer therapies .
Pesticide Development
The structural characteristics of this compound suggest potential applications in agrochemicals as a pesticide or herbicide. Triazole derivatives have been widely studied for their fungicidal properties, and modifications to the fluorobenzoyl group may enhance efficacy against specific pathogens .
Synthesis of Functional Materials
The unique properties of methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate can be exploited in the development of new materials with specific functionalities. For example, it may be used in the synthesis of polymers or nanomaterials that require triazole linkages for enhanced stability or reactivity .
Case Studies and Research Findings
Mechanism of Action
WAY-358871 exerts its effects by inhibiting the activity of thrombin, an enzyme involved in the blood coagulation process. The compound binds to the active site of thrombin, preventing it from converting fibrinogen to fibrin, a key step in clot formation. This inhibition reduces the formation of blood clots and is beneficial in conditions where excessive clotting is a concern .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs and their properties:
Functional Group Impact on Properties
- Ester Variations: Methyl esters (target compound) generally exhibit lower hydrolytic stability compared to ethyl esters (e.g., Ethyl 3-(4-methoxyphenyl)-...), which may influence metabolic pathways .
- Aromatic vs. Aliphatic Substituents: The morpholinoethyl group in CAS 87693-72-9 introduces basicity and water solubility, contrasting with the hydrophobic trifluoromethylphenyl group in CAS 1406499-24-8 .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate, and how can reaction yields be improved?
- Methodology : The synthesis typically involves a multi-step process:
Nucleophilic substitution : React 4-fluorobenzoyl chloride with a triazole-amine precursor under basic conditions (e.g., NaOH or K₂CO₃) to form the benzoylated intermediate.
Esterification : Use methanol and a coupling agent (e.g., DCC/DMAP) to introduce the methyl ester group.
- Yield Optimization : Microwave-assisted synthesis (50–100°C, 30–60 mins) can enhance reaction efficiency compared to conventional heating . Purification via column chromatography (hexane/EtOAc gradient) is recommended.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Key Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for fluorobenzoyl), triazole NH (δ 10–12 ppm), and ester carbonyl (δ ~165 ppm).
- FTIR : Confirm ester C=O (1700–1750 cm⁻¹) and amide N-H (3200–3300 cm⁻¹).
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
- Validation : Compare with spectral data of analogous triazole derivatives .
Q. How should researchers handle solubility challenges during in vitro bioassays?
- Strategies :
- Use polar aprotic solvents (DMSO or DMF) for stock solutions.
- Dilute in aqueous buffers (e.g., PBS with ≤1% Tween-80) to avoid precipitation.
- Confirm stability via UV-Vis spectroscopy over 24 hours .
Advanced Research Questions
Q. What crystallographic strategies resolve ambiguities in the compound’s hydrogen-bonding network and crystal packing?
- Approach :
Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
Refinement : Employ SHELXL for structure solution, focusing on anisotropic displacement parameters for non-H atoms .
Hydrogen Bond Analysis : Apply graph-set analysis (Etter’s formalism) to categorize N–H···O and C–H···F interactions .
- Example : In related triazole-carboxylates, intermolecular N–H···O bonds stabilize layered packing (e.g., dihedral angles ~85° between aromatic rings) .
Q. How can computational modeling predict bioactivity, and what discrepancies might arise between in silico and experimental results?
- Protocol :
Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or CYP450). Prioritize binding poses with ΔG ≤ −7 kcal/mol.
MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- Data Contradictions : Overestimation of hydrophobic interactions (due to fixed protein conformations) may require experimental validation via SPR or ITC .
Q. What mechanistic insights explain unexpected byproducts during the benzoylation step?
- Analysis :
- Side Reactions : Competing acylation at the triazole N2 position (vs. N1) may occur under high-temperature conditions.
- Mitigation : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) and adjust stoichiometry (1.2:1 benzoyl chloride:amine) .
- Advanced Detection : LC-MS/MS to identify byproducts (e.g., di-acylated species).
Methodological Best Practices
Q. How should researchers address low reproducibility in biological activity assays?
- Recommendations :
- Standardize cell lines/passage numbers (e.g., HepG2 ≤ passage 20).
- Include positive controls (e.g., doxorubicin for cytotoxicity assays).
- Validate via dose-response curves (IC₅₀ ± SEM from triplicate runs) .
Q. What are the critical parameters for optimizing HPLC purity analysis?
- Conditions :
- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase: Gradient of 0.1% TFA in H₂O (A) and acetonitrile (B), 30→70% B over 20 mins.
- Detection: UV at 254 nm; retention time ~12 mins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
